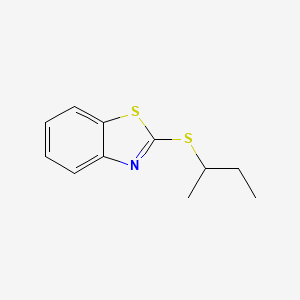

2-Sec-butylsulfanyl-benzothiazole

Description

Historical Context and Evolution in Medicinal Chemistry

The benzothiazole (B30560) scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, has been a subject of scientific curiosity and application for decades. bibliomed.org Initially recognized for its utility in industrial applications, such as vulcanization accelerators in the rubber industry, its potential in the realm of medicine soon became apparent. bibliomed.org The journey of benzothiazole in medicinal chemistry has been one of continuous discovery, with researchers uncovering a vast array of biological activities associated with its derivatives. nih.govtandfonline.com This has led to the development of a multitude of synthetic methodologies aimed at modifying the core structure to enhance its therapeutic properties. nih.gov The evolution of benzothiazole-based compounds reflects the broader trends in drug discovery, moving from serendipitous findings to rational drug design based on a deep understanding of structure-activity relationships. nih.govmdpi.com

Significance of the Benzothiazole Core as a Privileged Scaffold in Drug Discovery and Development

The term "privileged scaffold" is bestowed upon molecular frameworks that are capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. The benzothiazole nucleus has earned this distinction due to the extensive and diverse biological effects exhibited by its derivatives. nih.govnih.gov These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govresearchgate.netbenthamdirect.com

The significance of the benzothiazole core lies in its structural features. The fused ring system provides a rigid and planar backbone, which can be strategically functionalized at various positions to modulate its interaction with biological macromolecules. mdpi.comwikipedia.org Its synthetic accessibility further enhances its appeal to medicinal chemists, allowing for the creation of large libraries of compounds for screening and optimization. mdpi.com Several clinically approved drugs, such as Riluzole (used for amyotrophic lateral sclerosis) and Pramipexole (a dopamine (B1211576) agonist), contain the benzothiazole moiety, underscoring its therapeutic relevance. wikipedia.orgcrimsonpublishers.com

The following table provides a glimpse into the diverse pharmacological activities attributed to the benzothiazole scaffold.

| Pharmacological Activity | Reference |

| Anticancer | nih.gov |

| Antimicrobial | researchgate.net |

| Anti-inflammatory | nih.gov |

| Anticonvulsant | benthamdirect.com |

| Antiviral | nih.gov |

| Antidiabetic | nih.gov |

| Antitubercular | nih.gov |

Structural Elucidation and Substitution Patterns of Benzothiazole Derivatives

The benzothiazole molecule is a bicyclic aromatic heterocycle with the chemical formula C₇H₅NS. wikipedia.org The structure consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions. wikipedia.org This fusion results in a planar structure. wikipedia.org The numbering of the atoms in the benzothiazole ring system is crucial for describing the position of substituents.

The reactivity and biological activity of benzothiazole derivatives are highly dependent on the nature and position of the substituents on the ring system. benthamscience.com The benzene part of the molecule (positions 4, 5, 6, and 7) and the thiazole part (position 2) are the primary sites for substitution. benthamscience.com Structure-activity relationship (SAR) studies have revealed that modifications at these positions can significantly influence the pharmacological profile of the resulting compounds. mdpi.combenthamscience.com

Among the various substitution patterns, the C2 position of the benzothiazole ring has garnered significant attention from researchers. nih.govmdpi.com This is due to the profound impact that substituents at this position have on the biological activity of the molecule. benthamscience.comresearchgate.net The C2 position is part of the thiazole ring and is located between the sulfur and nitrogen atoms. wikipedia.org

The synthesis of C2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives. mdpi.com This synthetic versatility allows for the introduction of a wide array of functional groups at the C2 position, leading to a diverse chemical space for drug discovery. nih.gov Research has shown that the nature of the C2-substituent, whether it be an alkyl, aryl, amino, or thioether group, can dramatically alter the compound's therapeutic potential. nih.govmdpi.com For instance, the introduction of a sulfur-containing substituent, as seen in 2-sec-butylsulfanyl-benzothiazole, represents a specific area of investigation within the broader field of C2-substituted benzothiazoles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NS2 |

|---|---|

Molecular Weight |

223.4 g/mol |

IUPAC Name |

2-butan-2-ylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C11H13NS2/c1-3-8(2)13-11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 |

InChI Key |

SYKZLLFNVNXARA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sec Butylsulfanyl Benzothiazole and Analogous Structures

Established Synthetic Pathways for 2-Substituted Benzothiazoles

The construction of the benzothiazole (B30560) ring system is a well-documented area of organic synthesis. mdpi.comrsc.org Key strategies involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative, typically starting from a 2-aminothiophenol (B119425) precursor. mdpi.com

Condensation Reactions Involving 2-Aminothiophenols with Carbonyl Compounds

A cornerstone of benzothiazole synthesis is the condensation of 2-aminothiophenols with a variety of carbonyl-containing compounds. mdpi.commdpi.comnih.gov This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole core. The general mechanism proceeds through the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring. mdpi.com

The reaction can be carried out with aldehydes, ketones, carboxylic acids, acyl chlorides, esters, and amides. mdpi.comnih.govresearchgate.net The choice of the carbonyl compound directly determines the nature of the substituent at the C2 position. For instance, reacting 2-aminothiophenol with an aldehyde will typically yield a 2-substituted benzothiazole. mdpi.commdpi.com The reaction conditions can vary, often employing catalysts to improve yields and reaction times. mdpi.com

Transition Metal-Catalyzed Coupling and Cyclization Strategies

Transition metal catalysis has emerged as a powerful tool in the synthesis of benzothiazoles, offering high efficiency and selectivity. nih.gov These methods often involve intramolecular cyclization of thiobenzanilides or related precursors. nih.govacs.org Catalysts based on palladium, copper, and nickel have been successfully employed. nih.govnih.gov

For example, copper-catalyzed methods have been developed for the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. organic-chemistry.orgacs.org Palladium catalysts can be used for the ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Additionally, ruthenium and nickel catalysts have been utilized for the intramolecular oxidative coupling of N-arylthioureas. nih.gov These transition metal-catalyzed reactions often proceed under milder conditions and can tolerate a wider range of functional groups compared to some traditional methods. nih.govorganic-chemistry.org

Oxidative Annulation and Ring-Closure Protocols

Oxidative annulation represents another significant strategy for constructing the benzothiazole framework. organic-chemistry.org These methods often involve the formation of carbon-sulfur and carbon-nitrogen bonds in a single step from readily available starting materials. organic-chemistry.org For instance, an iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and a sulfur source like ammonium (B1175870) thiocyanate (B1210189) can produce 2-arylbenzothiazoles. organic-chemistry.org

Other oxidative protocols include the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. organic-chemistry.org Visible-light-driven methods have also been developed, utilizing photosensitizers to promote the cyclization of thiobenzanilides to benzothiazoles, representing a greener alternative. organic-chemistry.org

Emerging Green Chemistry and Solvent-Free Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and benzothiazole synthesis is no exception. mdpi.comnih.gov These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. mdpi.comnih.gov

Key green strategies in benzothiazole synthesis include:

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce environmental impact. mdpi.com Microwave irradiation has been successfully employed in solvent-free syntheses, often leading to shorter reaction times and higher yields. nih.gov

Use of water as a solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.govorgchemres.org Methods for the synthesis of benzothiazole-2-thiols in water have been reported. rsc.org

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a high degree of selectivity and operates under mild conditions. nih.govmdpi.com For example, laccases have been used to catalyze the condensation of 2-aminothiophenol with aryl aldehydes. mdpi.com

Reusable catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key principle of green chemistry. mdpi.commdpi.com Examples include tin pyrophosphate (SnP2O7) and catalysts supported on nanoparticles. mdpi.comnih.govmdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy sources can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.comnih.govnih.gov

Specific Considerations for Synthesizing 2-Alkyl(aryl)sulfanyl Benzothiazoles

The synthesis of 2-alkylsulfanyl or 2-arylsulfanyl benzothiazoles, such as 2-sec-butylsulfanyl-benzothiazole, requires specific strategies to introduce the thioether linkage at the 2-position.

Integration of Thiol or Disulfide Precursors

A common and direct method for preparing 2-alkylsulfanyl benzothiazoles involves the reaction of 2-mercaptobenzothiazole (B37678) with an appropriate alkylating agent. However, for the specific synthesis of compounds like this compound, alternative strategies often start with precursors that already contain the sulfur-carbon bond.

One approach involves the use of thiuram disulfides. For example, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water provides an efficient route to benzothiazole-2-thiols. nih.govrsc.org While this yields the thiol, subsequent alkylation would be necessary.

A more direct route involves the photoinduced sulfanylation of the C2-H bond in a pre-formed benzothiazole ring with a disulfide. nih.gov Another method utilizes nanosized iron oxide particles to catalyze the direct sulfanylation of benzothiazole with disulfides. nih.gov These methods offer a way to introduce the desired alkylthio group in a later stage of the synthesis.

Furthermore, the reaction of 2-aminothiophenols with carbon disulfide is a well-established method for producing 2-mercaptobenzothiazole, which can then be alkylated to introduce the sec-butyl group. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Sec Butylsulfanyl Benzothiazole and Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to related benzothiazole (B30560) derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach is pivotal in medicinal chemistry for predicting the activity of newly designed molecules, understanding their mechanism of action, and optimizing lead compounds to enhance their efficacy and reduce potential toxicity, thereby minimizing trial-and-error in drug development. researchgate.netnih.gov For benzothiazole derivatives, QSAR studies have been instrumental in identifying key structural features and physicochemical properties that govern their various biological activities. chula.ac.thrjptonline.org

Research has consistently shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity. benthamscience.com QSAR models for benzothiazoles often utilize a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, to quantify the impact of different substituents. researchgate.netresearchgate.net

Anticancer Activity

Group-based QSAR (GQSAR), a methodology that correlates the properties of molecular fragments or substituents with biological activity, has been effectively applied to benzothiazole derivatives to design potent anticancer agents. chula.ac.thresearchgate.net In one such study, a series of 41 benzothiazole derivatives were analyzed by fragmenting the molecules into R1 and R2 groups. The resulting GQSAR models revealed that hydrophobic groups at the R1 position and the presence of six-membered rings at the R2 position could potentiate anticancer activity. chula.ac.thresearchgate.net

Another QSAR analysis was performed on a series of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives to determine the parameters controlling their cytotoxic activity against HeLa cancer cells. researchgate.netdocumentsdelivered.com The developed model identified five significant descriptors that influence the anticancer potential of these compounds. researchgate.netdocumentsdelivered.com

| Study Focus | Key Descriptors | Statistical Parameters | Key Findings | Reference |

|---|---|---|---|---|

| GQSAR on general benzothiazole derivatives | R1-DeltaAlphaB, R1-XKHydrophilicArea, R2-HosoyaIndex, R2-6ChainCount | Model A: r²=0.76, q²=0.67, pred_r²=0.70 Model B: r²=0.71, q²=0.65, pred_r²=0.72 | Hydrophobic groups at R1 and six-membered rings at R2 enhance anticancer activity. Hydrogen bond acceptor substitution is also beneficial. | chula.ac.thresearchgate.net |

| QSAR on 2-alkylthio-benzenesulfonamide derivatives | HATS6s (GETAWAY descriptor), RDF125m (radial distribution function), SpMax7_Bh(p) (Burden descriptor), SM3_G (3D matrix descriptor), Hy (hydrophilic factor) | Not specified in abstract | Identified key physicochemical parameters controlling cytotoxicity against HeLa cells. | researchgate.netdocumentsdelivered.com |

Antimalarial Activity

QSAR analysis has also been successfully applied to understand and predict the antimalarial activity of benzothiazole derivatives. A study involving 13 benzothiazole compounds used the semi-empirical AM1 method to calculate electronic descriptors. researchgate.net Multiple linear regression (MLR) was used to build a robust QSAR model that demonstrated a strong correlation between the electronic properties of the compounds and their antiplasmodial activity (IC50) against Plasmodium falciparum. researchgate.net

The best QSAR model obtained from this study is represented by the following equation: Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) researchgate.net

This equation highlights the importance of the atomic net charges on specific carbon atoms (C4, C5, C6) of the benzothiazole ring, the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), and the compound's polarizability (α) in determining antimalarial potency. researchgate.net

| Dependent Variable | Descriptors | Statistical Parameters | Key Findings | Reference |

|---|---|---|---|---|

| Log IC50 | qC4, qC5, qC6 (atomic net charges), ELUMO (Lowest Unoccupied Molecular Orbital Energy), EHOMO (Highest Occupied Molecular Orbital Energy), α (Polarizability) | n=13, r=0.994, r²=0.987, SE=0.094, Fcalc/Ftable=11.212, PRESS=0.348 | The model shows a very high correlation, indicating that the electronic properties of the benzothiazole derivatives are strong determinants of their antimalarial activity. | researchgate.net |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new therapeutic agents. nih.gov Benzothiazole derivatives have been investigated as potential antitubercular agents, and QSAR studies have provided valuable insights for designing more effective compounds. nih.govnih.gov In a GQSAR study on a dataset of 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole derivatives, molecules were fragmented to identify the structural requirements for antitubercular activity. nih.gov The analysis generated 30 different GQSAR models, which highlighted the importance of halogen atoms on the aryl ring for enhancing inhibitory potential. nih.gov

| Study Focus | Methodology | Statistical Parameters | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives | Group-based QSAR (GQSAR) with Multiple Linear Regression (MLR) | Statistically significant models with good correlation between predicted and observed activity (r², q², pred_r², F-test provided in study) | The presence of halogen atoms on the molecular fragments is an essential requirement for potent antitubercular activity. | nih.gov |

These QSAR studies collectively demonstrate the power of computational chemistry in rational drug design. By quantifying the relationship between structure and activity, researchers can effectively predict the biological potential of novel benzothiazole analogues, including derivatives of 2-sec-butylsulfanyl-benzothiazole, and prioritize the synthesis of the most promising candidates for various therapeutic applications.

Coordination Chemistry of Benzothiazole Derived Ligands, with Relevance to 2 Sec Butylsulfanyl Benzothiazole

Principles of Metal Complexation by Benzothiazole-Containing Ligands

Benzothiazole-derived ligands are capable of coordinating with metal ions in several ways, primarily acting as monodentate, bidentate, or bridging ligands. researchgate.net The coordination versatility arises from the presence of multiple potential donor atoms, including the nitrogen of the thiazole (B1198619) ring and often a sulfur atom, or other functional groups attached to the benzothiazole (B30560) core. researchgate.netresearchgate.net

The complexation process is governed by fundamental principles of coordination chemistry, including the nature of the metal ion (its size, charge, and electronic configuration), the type of donor atoms in the ligand, and the formation of stable chelate rings. For instance, ligands derived from 2-aminobenzothiazole (B30445) can coordinate to metal ions through the nitrogen atoms at positions N(3) and N(13), forming a stable six-membered ring within a larger pentacyclic aromatic system. researchgate.net

The existence of tautomeric forms in certain benzothiazole derivatives, such as 2-mercaptobenzothiazole (B37678), further expands their coordination possibilities, allowing them to act as either S- or N-ligands. researchgate.net The formation of mononuclear chelating complexes is a common observation in solution. researchgate.net However, under specific crystallization conditions, these can transform into more complex dinuclear structures where the metal ions are bridged by the benzothiazole ligands. researchgate.net

Design and Synthesis of Benzothiazole Metal Complexes

The design of benzothiazole metal complexes is often driven by the desired application, whether for catalysis, materials science, or pharmacological purposes. nih.govmdpi.com The synthesis typically involves the reaction of a benzothiazole-based ligand with a metal salt in a suitable solvent. biointerfaceresearch.compnrjournal.com

A common synthetic strategy is the condensation reaction to form Schiff base ligands derived from benzothiazole precursors. For example, heating an equimolar solution of an aldehyde (like 4-methoxy salicylaldehyde) and a benzothiazole derivative (like 2-(2-aminophenyl) benzothiazole) in methanol (B129727) can yield a Schiff base ligand. biointerfaceresearch.com This ligand can then be reacted with metal salts, such as Co(II) or Ru(III) chlorides, often under reflux conditions, to form the corresponding metal complexes. biointerfaceresearch.com The stoichiometry of the reactants (ligand-to-metal ratio) can be controlled to produce complexes with different coordination numbers and geometries. biointerfaceresearch.compnrjournal.com For instance, using a 2:1 ligand-to-metal ratio can result in the formation of [M(L)₂] type complexes. pnrjournal.com

Another approach involves the direct reaction of a functionalized benzothiazole with a metal precursor. For example, transition metal complexes have been synthesized by reacting benzothiazole aniline (B41778) (BTA) with a salen-type Schiff-based ligand and various transition metal salts in dry methanol. nih.gov

Table 1: Examples of Synthesized Benzothiazole Metal Complexes and their Precursors

| Ligand Precursors | Metal Salt | Resulting Complex Type | Reference |

| 4-methoxy salicylaldehyde, 2-(2-aminophenyl) benzothiazole | CoCl₂·6H₂O, RuCl₃·2H₂O | [Co(BMM)₂], [Ru(BMM)₂] | biointerfaceresearch.com |

| (E)-N'-((6-hydroxybenzothiazol-5yl) methylene) isonicotinohydrazide | CuCl₂·4H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O | [M(L)₂] | pnrjournal.com |

| Benzothiazole aniline (BTA), Salen-type Schiff base | Mn(II), Fe(II), Co(II), Zn(II) salts | [MnL], [FeL], [CoL], [ZnL] | nih.gov |

The nitrogen and sulfur atoms within the benzothiazole scaffold play a crucial role in the coordination with metal ions. The lone pair of electrons on the nitrogen atom of the thiazole ring makes it a primary coordination site. qu.edu.iq In many benzothiazole-derived ligands, this nitrogen atom, along with another donor atom from a substituent group, forms a chelate ring with the metal ion, enhancing the stability of the complex. mdpi.comqu.edu.iq

For instance, in complexes derived from 2-(2′-aminophenyl)benzothiazole, coordination typically occurs in a chelate manner through the N³ and N²′ atoms. mdpi.com Similarly, in ligands prepared from 2-aminobenzothiazole, coordination to metal ions like Co(II), Ni(II), and Zn(II) often happens through the deprotonated N–H group and another nitrogen atom, forming a six-membered ring. researchgate.net

The sulfur atom, although part of the thiazole ring, can also participate in coordination, particularly in derivatives like 2-mercaptobenzothiazole. researchgate.net This ligand can act as a monodentate S-donor or a bridging ligand, where the sulfur atom links two metal centers. researchgate.net The ability of both nitrogen and sulfur to coordinate allows for the formation of diverse and stable metal complexes with unique properties. researchgate.net

Spectroscopic and Structural Characterization of Coordination Compounds

A variety of spectroscopic and analytical techniques are employed to characterize the structure and properties of benzothiazole metal complexes. These methods are essential for confirming the coordination of the ligand to the metal ion and determining the geometry of the resulting complex. biointerfaceresearch.compnrjournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups, such as the C=N (azomethine) and C-S stretching bands, upon complexation provide evidence of their involvement in bonding with the metal ion. For example, a shift in the C=N stretching frequency to a lower wavenumber in the complex compared to the free ligand suggests coordination through the azomethine nitrogen. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for elucidating the structure of the ligands and their diamagnetic metal complexes in solution. nih.govresearchgate.net

UV-Visible Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex and can help in determining its geometry. For instance, the d-d transitions observed for Co(II) complexes can indicate an octahedral geometry. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and can help confirm their proposed formula. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes. biointerfaceresearch.com

Molar Conductance Measurements: These measurements help to determine whether the complexes are electrolytes or non-electrolytes in a given solvent. pnrjournal.comresearchgate.net

Magnetic Susceptibility: This measurement helps to determine the magnetic properties of the complexes and can provide insights into the geometry and the number of unpaired electrons in paramagnetic complexes. pnrjournal.com

Table 2: Spectroscopic Data for Characterization of Benzothiazole Complexes

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Shift in C=N stretching frequency | Coordination through azomethine nitrogen | researchgate.net |

| UV-Vis Spectroscopy | d-d transitions at specific wavelengths | Suggests octahedral geometry for Co(II) | researchgate.net |

| Mass Spectrometry | Molecular ion peak corresponding to the complex | Confirms the molecular formula | researchgate.net |

| X-ray Diffraction | Determination of bond lengths and angles | Elucidation of the 3D crystal structure | acs.org |

Investigating the Biological Activities of Benzothiazole Metal Complexes (In Vitro Mechanistic Studies)

Benzothiazole metal complexes are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. biointerfaceresearch.comqu.edu.iq In vitro studies are crucial for understanding the mechanisms through which these complexes exert their biological effects.

Many studies have shown that the metal complexes of benzothiazole derivatives exhibit enhanced biological activity compared to the free ligands. biointerfaceresearch.comnih.gov For example, the metal complexes of a Schiff base derived from 2-mercaptobenzothiazole showed improved inhibition against Staphylococcus aureus and Escherichia coli compared to the uncomplexed ligand. qu.edu.iq

In the context of anticancer research, in vitro studies often involve testing the cytotoxicity of the complexes against various cancer cell lines. nih.govnih.gov For instance, transition metal complexes containing benzothiazole aniline (BTA) have shown promising in vitro cytotoxicity against liver, breast, and colon cancer cells, with some complexes exhibiting lower IC₅₀ values than the clinically used drug cisplatin (B142131). nih.gov

Mechanistic studies aim to uncover how these complexes interact with biological targets. Common in vitro mechanistic investigations include:

DNA Interaction Studies: Techniques such as UV-visible absorption titration, fluorescence quenching, and viscosity measurements are used to investigate the binding of the complexes to DNA. biointerfaceresearch.com The results can reveal the mode of binding, such as intercalation or groove binding. biointerfaceresearch.comnih.gov Gel electrophoresis can be used to study the ability of the complexes to cleave DNA. pnrjournal.com

Reactive Oxygen Species (ROS) Production: Some metal complexes can induce cell death by promoting the generation of ROS within cancer cells. nih.gov This can be measured using fluorescent probes like H₂DCF-DA. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to determine if the complexes cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism of action for anticancer drugs. nih.gov

Cell Migration Assays: These assays are used to assess the ability of the complexes to inhibit cancer cell migration and invasion, which are key processes in metastasis. nih.gov

For example, a ruthenium(II) complex with a 2-(2'-hydroxyphenyl)benzothiazole ligand was found to interact with DNA through a dual mode of groove binding and covalent binding to guanine. nih.gov Furthermore, some nickel(II) and ruthenium(II) complexes of a Schiff base derived from 8-hydroxyquinoline (B1678124) and 2-hydrazinobenzothiazole (B1674376) were shown to induce cell cycle arrest and inhibit cell migration in colon cancer cell lines. nih.gov

Table 3: Summary of In Vitro Biological Activities of Benzothiazole Metal Complexes

| Complex Type | Cell Lines | Biological Effect | Mechanism | Reference |

| Co(III) and Ru(III) complexes of a benzothiazole imine base | A549, NIH3T3, MCF-7, EAC | Cytotoxic activity, DNA binding | Intercalation | biointerfaceresearch.com |

| Mn, Fe, Co, Zn complexes of benzothiazole aniline | Liver, breast, and colon cancer cells | Cytotoxicity, ROS production | DNA minor groove binding | nih.gov |

| Ni(II) and Ru(II) complexes of a hydrazone ligand | CT-26, HCT-116 | Antiproliferative activity, cell cycle arrest, inhibition of cell migration | S phase cell cycle arrest | nih.gov |

| Ru(II) arene complexes with 2-(2'-hydroxyphenyl)benzothiazole | A549, HepG2, SW480 | Photocytotoxicity | DNA groove binding and covalent binding | nih.gov |

Future Research Trajectories and Applications in Chemical Sciences

Advancements in Sustainable Synthesis of Benzothiazole (B30560) Derivatives

The chemical industry's shift towards green chemistry has spurred the development of eco-friendly methods for synthesizing benzothiazole derivatives. airo.co.inmdpi.com Traditional syntheses often rely on hazardous reagents and harsh conditions, prompting the exploration of more sustainable alternatives. researchgate.net Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic solvents. airo.co.in

Key advancements in the sustainable synthesis of these compounds include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and improves yields compared to conventional heating methods. scielo.brnih.govresearchgate.net The use of solvents like glycerol under microwave irradiation exemplifies this green approach. scielo.br

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and eliminates the need for potentially toxic substances. airo.co.in For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes can be efficiently carried out under solvent-free conditions. pharmacyjournal.in

Biocatalysis: The use of enzymes, such as laccase, or whole organisms as catalysts offers a highly selective and environmentally benign route to benzothiazole derivatives. mdpi.compharmacyjournal.in

Use of Greener Catalysts and Reagents: Researchers are exploring the use of reusable solid acid catalysts like silica sulfuric acid and montmorillonite K-10, which are more environmentally friendly than their homogeneous counterparts. researchgate.net Additionally, visible-light-promoted reactions and the use of oxidants like H2O2 are gaining traction. mdpi.comacs.org

Electrochemical Synthesis: Electrochemical methods provide an external oxidant-free pathway for intramolecular C–S bond formation, representing a green and efficient strategy for benzothiazole synthesis. rsc.org

These sustainable methods not to only make the synthesis of benzothiazole derivatives more environmentally friendly but also often lead to higher efficiency and purity of the final products. scielo.br

High-Throughput Screening and Rational Design via Computational Approaches

Computational chemistry has become an indispensable tool in the design and discovery of novel benzothiazole derivatives with desired properties. High-throughput screening and rational design, guided by computational models, accelerate the identification of lead compounds and help in understanding their mechanism of action at a molecular level.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of benzothiazole derivatives with their biological activities. mdpi.comdocumentsdelivered.com These models help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. documentsdelivered.comaip.orgresearchgate.net For instance, QSAR studies have elucidated the importance of steric and electronic parameters of substituents on the anticancer activity of benzothiazole derivatives. documentsdelivered.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. biointerfaceresearch.comnih.gov It is extensively used to study the interactions of benzothiazole derivatives with biological targets, providing insights into their binding modes and helping to rationalize their biological activity. biointerfaceresearch.commdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations: DFT is employed to study the electronic structure, geometry, and spectroscopic properties of benzothiazole derivatives. mdpi.comresearchgate.net These calculations provide valuable information on parameters like HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and electronic properties of these molecules. mdpi.com

The integration of these computational methods allows for a more rational and efficient design of benzothiazole derivatives with tailored biological activities and physicochemical properties. biointerfaceresearch.com

Novel Applications in Materials Science and Optoelectronics

Benzothiazole derivatives are emerging as promising materials for a variety of applications in materials science and optoelectronics due to their unique electronic and photophysical properties. nih.gov The rigid, planar structure of the benzothiazole core, combined with its electron-withdrawing nature, makes it an excellent building block for functional organic materials. polyu.edu.hk

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence of some benzothiazole derivatives makes them suitable for use as emitters in OLEDs. research-nexus.net Theoretical studies have shown that their electronic and optical properties can be fine-tuned by chemical modification to achieve emission in different regions of the visible spectrum. research-nexus.net

Organic Solar Cells (OSCs): Benzothiadiazole-based conjugated polymers have been extensively investigated as electron-donating and electron-accepting materials in the active layer of organic solar cells. rsc.orgcjps.orgcore.ac.uk Their tunable band gaps and energy levels are critical for efficient charge separation and transport. cjps.org

Organic Field-Effect Transistors (OFETs): The semiconducting nature of some benzothiazole derivatives allows for their use as the active channel material in OFETs. polyu.edu.hknih.gov Research is focused on designing molecules with high charge carrier mobility and stability. nih.gov

Fluorescent Probes: The inherent fluorescence of the benzothiazole scaffold has been exploited in the development of fluorescent sensors for the detection of various analytes. mdpi.com

The versatility of the benzothiazole ring system allows for the systematic modification of its structure to optimize its performance in these advanced materials. rsc.org

Development of Chemical Tools for Biological Pathway Probing

The unique photophysical properties and biological activities of benzothiazole derivatives make them valuable scaffolds for the development of chemical tools to probe and visualize biological processes. ijsdr.org These tools are crucial for understanding the complex mechanisms underlying various diseases.

Recent developments in this area include:

Fluorescent Probes for Bioimaging: Benzothiazole-based fluorescent probes have been designed for the detection of specific biomolecules and ions in living cells. nih.gov For example, probes have been developed for imaging hydrogen peroxide and for the selective detection of Aβ aggregates associated with Alzheimer's disease. nih.govacs.org

Targeted Drug Delivery: The benzothiazole core can be incorporated into larger molecules to target specific biological pathways or cell types. nih.govfrontiersin.org This approach is being explored for the development of targeted anticancer agents. nih.gov

Mechanism of Action Studies: By modifying the benzothiazole structure and observing the resulting changes in biological activity, researchers can gain insights into the molecular mechanisms through which these compounds exert their effects. mdpi.com

The ability to rationally design and synthesize benzothiazole derivatives with specific fluorescent properties and biological targets is driving their application as sophisticated tools in chemical biology. acs.org

Catalytic Applications and Mechanistic Studies

While much of the research on benzothiazole derivatives has focused on their biological and material properties, there is growing interest in their potential catalytic applications. The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions, suggesting their use as ligands in catalysis.

Future research in this area may focus on:

Organocatalysis: The benzothiazole moiety itself, or derivatives thereof, could potentially act as an organocatalyst for various organic transformations.

Metal Complex Catalysis: Benzothiazole derivatives can serve as ligands for transition metals, forming complexes that may exhibit catalytic activity in reactions such as cross-coupling, oxidation, or reduction.

Mechanistic Investigations: Detailed mechanistic studies are needed to understand how benzothiazole derivatives participate in catalytic cycles. acs.orgresearchgate.net This knowledge is essential for the rational design of more efficient and selective catalysts.

The exploration of the catalytic potential of 2-Sec-butylsulfanyl-benzothiazole and related compounds represents a promising, albeit less explored, avenue of research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Sec-butylsulfanyl-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 2-position of benzothiazole. A common approach involves reacting 2-mercaptobenzothiazole with sec-butyl bromide under alkaline conditions (e.g., KOH/ethanol) . Microwave-assisted synthesis (300 W, 6 min) using silica gel as a catalyst in solvent-free conditions has also been reported for analogous benzothiazoles, achieving yields >90% . Key variables affecting yield include reaction time, solvent polarity, and catalyst choice. For example, extended reflux times (>48 h) may degrade thermally unstable intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirm the sec-butyl chain integration (δ 0.8–1.6 ppm for CH3 and CH2 groups) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .

- FT-IR : Look for C=S stretching (1250–1050 cm⁻¹) and C-N vibrations (1350–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Use FAB or ESI-MS to detect the molecular ion peak (e.g., m/z ~265 for C11H15NS2) and fragmentation patterns .

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer :

- Solubility : Predominantly hydrophobic due to the sec-butyl group. Test solubility gradients in DMSO, ethanol, and hexane. Analogous compounds show logP values ~3.5, indicating moderate lipophilicity .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Benzothiazole derivatives are prone to oxidation at the sulfur moiety; consider nitrogen atmosphere for storage .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and conformational flexibility of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (e.g., S-C bond stability) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to analyze hydrophobic interactions and aggregation tendencies over 100-ns trajectories .

- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes like COX-2) by aligning the benzothiazole core in hydrophobic pockets .

Q. How should researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values across studies while normalizing for assay conditions (e.g., cell line variability, incubation time) .

- Dose-Response Validation : Replicate conflicting results using standardized protocols (e.g., MTT assay at 24/48/72 h) to isolate time-dependent effects .

- SAR Rationalization : Map substituent effects (e.g., sec-butyl vs. tert-butyl) on activity. For example, bulkier groups may hinder membrane permeability, reducing efficacy .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via LC-MS to identify byproducts like sulfoxides or benzothiazole-2-ol .

- Soil Sorption : Use batch equilibrium tests with varying organic matter content (e.g., 1–10% humic acid) to calculate Koc values .

- Microbial Metabolism : Incubate with Pseudomonas spp. and track metabolite formation (e.g., desulfuration products) using GC-MS .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.